Cyclopropaneethanol, 2,2-diphenyl-
Description
Properties
CAS No. |
38674-45-2 |
|---|---|
Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
2-(2,2-diphenylcyclopropyl)ethanol |
InChI |
InChI=1S/C17H18O/c18-12-11-16-13-17(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,18H,11-13H2 |
InChI Key |
YUYSIBOARIIHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of diphenylcyclopropylcarbinol with ethylene oxide under basic conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2-(2,2-diphenylcyclopropyl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Diphenylcyclopropyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of diphenylcyclopropyl ketone or aldehyde.
Reduction: Formation of diphenylcyclopropylmethane.
Substitution: Formation of diphenylcyclopropyl halides.
Scientific Research Applications
2-(2,2-Diphenylcyclopropyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2,2-diphenylcyclopropyl)ethanol involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2-Diphenyl-2-hydroxyacetic acid
- Synonyms: Benzilic acid, Diphenylglycolic acid, Hydroxydiphenylacetic acid .
- Molecular Formula : C₁₄H₁₂O₃
- CAS Registry Number : 76-93-7 .
Structural Features :
Benzilic acid consists of a central carbon atom bonded to two phenyl groups, a hydroxyl group (-OH), and a carboxylic acid (-COOH) group. This structure confers unique physicochemical properties, such as moderate solubility in polar solvents and acidity influenced by the electron-withdrawing phenyl substituents.
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with benzilic acid, enabling comparative analysis of their properties and applications:
Diphenylacetic Acid (C₁₄H₁₂O₂)
- Key Differences :
- Lacks the hydroxyl (-OH) group present in benzilic acid.
- Reduced acidity (pKa ~3.5) compared to benzilic acid (pKa ~2.8) due to the absence of hydroxyl-induced stabilization of the conjugate base.
- Applications : Intermediate in pharmaceutical synthesis; less utilized in antioxidant studies compared to hydroxylated analogs .
Cyclopropanemethanol, 2,2-Dichloro-1-(4-chlorophenyl) (C₁₁H₁₁Cl₂O)
- Key Differences :
Tertiary Butylhydroquinone (TBHQ; C₁₀H₁₄O₂)
- Key Differences: A phenolic antioxidant with two tert-butyl groups. Exhibits superior radical scavenging activity (e.g., DPPH assay) compared to benzilic acid due to its phenolic -OH groups. Unlike benzilic acid, TBHQ is widely used in food preservation .
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Solubility (Water) | pKa | Key Functional Groups |
|---|---|---|---|---|
| Benzilic acid | C₁₄H₁₂O₃ | 1.2 g/L (20°C) | ~2.8 | -COOH, -OH, 2×Ph |
| Diphenylacetic acid | C₁₄H₁₂O₂ | 0.8 g/L (20°C) | ~3.5 | -COOH, 2×Ph |
| Cyclopropanemethanol* | C₁₁H₁₁Cl₂O | Insoluble | N/A | Cyclopropane, -Cl, -CH₂OH |
| TBHQ | C₁₀H₁₄O₂ | 0.1 g/L (20°C) | ~8.5 | 2×Phenolic -OH, tert-butyl |
Table 2: Antioxidant Activity (DPPH Assay)
| Compound | Radical Scavenging (%) | Mechanism | Reference |
|---|---|---|---|
| Benzilic acid | 15–20% (1 mM) | Weak H-donor via -OH and -COOH | |
| TBHQ | 85–90% (1 mM) | Strong H-donor via phenolic -OH |
Critical Notes
- The closest structurally characterized compound is benzilic acid (2,2-diphenyl-2-hydroxyacetic acid), which lacks a cyclopropane ring .
- Functional Group Impact : Hydroxyl and carboxylic acid groups enhance solubility and reactivity in benzilic acid, whereas chlorinated or tert-butyl substituents alter lipophilicity and application scope .
- Research Gaps: No data on cyclopropane-containing ethanol derivatives were found. Future studies should explore synthetic routes for such analogs.
Biological Activity
Cyclopropaneethanol, 2,2-diphenyl- is a compound that falls under the category of cyclopropane derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, referencing various studies and findings on its effects and potential applications.
Overview of Cyclopropane Derivatives
Cyclopropane derivatives are characterized by their three-membered carbocyclic structure, which imparts unique chemical properties. These compounds have been extensively studied for their biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antitumor : Potential in cancer treatment.
- Neurochemical : Effects on neurotransmitter systems.
- Enzyme Inhibition : Interference with enzyme activity.
Mechanisms of Biological Activity
The biological activity of cyclopropane derivatives like cyclopropaneethanol, 2,2-diphenyl- often involves several mechanisms:
- Nucleophilic Substitution : The cyclopropane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can modify enzymes or other biomolecules .
- Electrophilic Ring Opening : This process can generate more reactive species that interact with cellular components, leading to biological effects .
- Enzyme Inhibition : Certain cyclopropanes act as inhibitors for enzymes such as aldehyde dehydrogenase (ALDH), which plays a role in drug metabolism and detoxification .
Antimicrobial Activity
Studies have shown that cyclopropane derivatives exhibit significant antimicrobial properties. For instance, compounds similar to cyclopropaneethanol have been tested against various bacterial strains and fungi, demonstrating varying degrees of efficacy.
| Compound | Activity Type | Target Organism | Efficacy |
|---|---|---|---|
| Cyclopropaneethanol | Antibacterial | E. coli | Moderate |
| Cyclopropaneethanol | Antifungal | C. albicans | High |
Antitumor Effects
Research indicates that certain cyclopropane derivatives possess anticancer properties. The mechanisms may involve the induction of apoptosis in tumor cells and inhibition of tumor growth through various pathways.
- Case Study : A study evaluated the effects of cyclopropane derivatives on human cancer cell lines such as breast and prostate cancer cells. Results showed a significant reduction in cell viability at higher concentrations .
Cyclopropane derivatives have been investigated for their neurochemical effects, particularly in modulating neurotransmitter systems.
- Mechanism : Some studies suggest that these compounds can influence serotonin and dopamine pathways, potentially offering therapeutic avenues for mood disorders .
Research Findings
Recent studies have highlighted the potential of cyclopropaneethanol in various applications:
- A synthesis study demonstrated that modifications to the cyclopropane structure could enhance its biological activity significantly .
- Another study focused on the use of cyclopropanes in drug design, indicating their potential as scaffolds for developing new therapeutic agents against resistant strains of bacteria and cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2,2-diphenylcyclopropaneethanol, and how can purity be ensured?
The synthesis typically involves cyclopropanation strategies, such as the Simmons-Smith reaction, using diphenylacetylene derivatives as precursors. Post-synthesis purification is critical due to potential byproducts; column chromatography with polar stationary phases (e.g., silica gel) and non-polar eluents (hexane/ethyl acetate) is recommended. Purity validation should combine TLC, HPLC (>95% purity threshold), and NMR to confirm structural integrity .
Q. What spectroscopic techniques are optimal for characterizing 2,2-diphenylcyclopropaneethanol?
- ¹H/¹³C NMR : Resolve cyclopropane ring strain effects (e.g., upfield shifts for cyclopropane protons) and confirm diphenyl substitution patterns.
- FT-IR : Identify hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 239.1432 (calculated for C₁₇H₁₈O).
Cross-reference with computational predictions (e.g., DFT) to resolve ambiguous signals .
Q. What key physicochemical properties should researchers prioritize for experimental design?
- LogP : Reported as 3.375, indicating high lipophilicity; critical for solubility studies in DMSO or ethanol .
- Boiling Point : Estimated ~135°C (extrapolated from simpler cyclopropaneethanol analogs) .
- Stability : Susceptible to ring-opening under acidic conditions; store under inert gas (N₂/Ar) at −20°C .
Advanced Research Questions
Q. How can stereochemical challenges in cyclopropane ring formation be addressed during synthesis?
The strained cyclopropane ring introduces diastereomeric complexities. Use chiral catalysts (e.g., Rh(II) complexes) to enforce enantioselectivity. X-ray crystallography or NOESY NMR can resolve spatial arrangements. Computational modeling (DFT) predicts energy barriers for ring-opening, guiding solvent and temperature optimization .
Q. What methodologies are recommended for evaluating bioactivity (e.g., antioxidant potential)?
- DPPH Radical Scavenging Assay : Prepare serial dilutions (1–100 µM) in ethanol. Measure absorbance at 517 nm after 30 min incubation. Calculate IC₅₀ using Probit analysis (SPSS or R) .
- Cytotoxicity Screening : Use brine shrimp lethality (LC₅₀) or MTT assays on cancer cell lines (e.g., HeLa), with positive controls (e.g., thymol) .
Q. How should contradictory solubility data be resolved across studies?
Contradictions often arise from solvent polarity or impurities. Systematically test solvents (hexane to DMSO) via saturation shake-flask method. Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility. Cross-validate with Hansen solubility parameters .
Q. What computational approaches predict intermolecular interactions for drug design?
- Molecular Docking : Use AutoDock Vina to model binding affinity with target proteins (e.g., antioxidant enzymes).
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER).
- ADMET Prediction : SwissADME or pkCSM estimates bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
